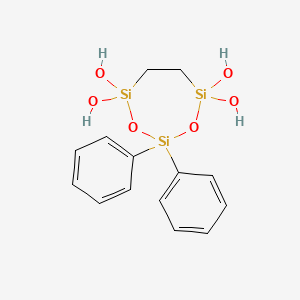
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is a complex organosilicon compound characterized by its unique structure, which includes silicon atoms bonded to oxygen and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol typically involves the reaction of diphenylsilane derivatives with suitable oxygen donors under controlled conditions. One common method includes the use of diphenyldichlorosilane as a starting material, which reacts with water or alcohols in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity, allowing it to participate in various chemical processes. The pathways involved often include the formation and cleavage of these bonds, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is unique due to its specific arrangement of silicon, oxygen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
920033-47-2 |
|---|---|
Molecular Formula |
C14H18O6Si3 |
Molecular Weight |
366.54 g/mol |
IUPAC Name |
4,4,7,7-tetrahydroxy-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H18O6Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI Key |
GDSRQIMQNFZSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](O[Si](O[Si]1(O)O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















